2-decyl acrylic Acid
CAS No.: 52756-21-5
Cat. No.: VC18732918
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52756-21-5 |
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Molecular Formula | C13H24O2 |
Molecular Weight | 212.33 g/mol |
IUPAC Name | 2-methylidenedodecanoic acid |
Standard InChI | InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |
Standard InChI Key | YWZKHUXXEKYLCD-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCC(=C)C(=O)O |
Introduction
Chemical and Physical Properties
Structural Characteristics
The structure of 2-decyl acrylic acid comprises a dodecyl chain () attached to a propenoic acid backbone () . Key spectroscopic identifiers include:
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IR Spectrum: A strong absorption band at 10.54 μm corresponding to the C=CH group .
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NMR: -NMR signals at δ 5.8–6.3 ppm (vinyl protons) and δ 12.1 ppm (carboxylic acid proton) .
Physicochemical Data
The compound’s low water solubility and high hydrophobicity are attributed to its long alkyl chain, while the α,β-unsaturated system confers reactivity toward nucleophilic addition and polymerization .
Synthesis and Production
Laboratory-Scale Synthesis
A validated method involves the dehydrohalogenation of 2-bromododecanoic acid:
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Bromination: 2-Methyldodecanoic acid is treated with phosphorus tribromide () to yield 2-bromododecanoic acid.
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Elimination: The brominated intermediate undergoes base-mediated elimination (e.g., using KOH) to form the methylene group .
Reaction Scheme:
Industrial Production Challenges
Industrial adoption is limited due to:
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Byproduct Formation: Competing reactions during elimination reduce yield.
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Purification Complexity: Separation from unreacted precursors requires fractional distillation .
Applications and Functional Utility
Polymer Chemistry
2-Decyl acrylic acid serves as a monomer in copolymer systems to enhance hydrophobicity and thermal stability. For example:
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Pressure-Sensitive Adhesives: Copolymers with acrylic acid improve peel strength on non-polar substrates (e.g., polyethylene) .
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Latex Dispersions: Acts as a stabilizer in emulsion polymerization, reducing particle agglomeration .
Hazard Category | Risk Description | Precautionary Measures |
---|---|---|
Skin Irritation | Causes erythema and dryness | Use nitrile gloves, lab coats |
Eye Exposure | Severe irritation, corneal damage | Safety goggles required |
Inhalation | Respiratory tract irritation | Use fume hoods |
Environmental Toxicity | Toxic to aquatic life (LC50: 1.2 mg/L) | Avoid waterway discharge |
Data sourced from safety sheets and experimental studies .
Comparative Analysis with Structural Analogs
Key Differences from Common Acrylates
Property | 2-Decyl Acrylic Acid | Acrylic Acid | Dodecyl Acrylate |
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Alkyl Chain Length | C12 | C0 (no chain) | C12 |
Functionality | Carboxylic acid | Carboxylic acid | Ester |
Reactivity | High (α,β-unsaturated) | Moderate | Low (steric hindrance) |
Application Focus | Specialty polymers | Adhesives, coatings | Lubricants |
The carboxylic acid group in 2-decyl acrylic acid enables ionic crosslinking, unlike ester-based dodecyl acrylate .
Future Directions and Research Gaps
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Green Synthesis: Developing catalytic routes using ionic liquids or enzymatic methods to improve yield .
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Biodegradability Studies: Assessing environmental breakdown pathways to mitigate ecological risks.
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High-Performance Materials: Exploring use in self-healing coatings and stimuli-responsive hydrogels .
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